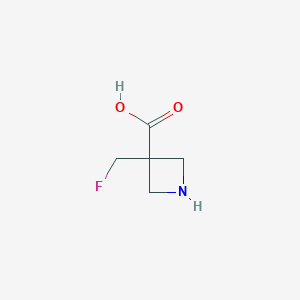![molecular formula C17H15N3O2S B12275196 6-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B12275196.png)
6-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{3-[(2-Méthylpyridin-4-yl)oxy]azétidine-1-carbonyl}-1,3-benzothiazole est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés structurales uniques et de ses applications potentielles. Ce composé présente un noyau benzothiazole, connu pour son activité biologique, et un cycle azétidine, qui ajoute à sa polyvalence chimique.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du 6-{3-[(2-Méthylpyridin-4-yl)oxy]azétidine-1-carbonyl}-1,3-benzothiazole implique généralement plusieurs étapes, commençant par la préparation du noyau benzothiazole. Cela peut être réalisé par cyclisation du 2-aminothiophénol avec un dérivé d'acide carboxylique approprié. Le cycle azétidine est ensuite introduit par une réaction de substitution nucléophile, où le 2-méthylpyridin-4-yl est utilisé comme nucléophile.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des conditions réactionnelles pour augmenter le rendement et la pureté. Cela comprend le contrôle de la température, du pH et des systèmes de solvants utilisés pendant la synthèse. Des catalyseurs et d'autres réactifs peuvent également être utilisés pour faciliter les réactions et améliorer l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
6-{3-[(2-Méthylpyridin-4-yl)oxy]azétidine-1-carbonyl}-1,3-benzothiazole peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.
Substitution : Les réactions de substitution nucléophile et électrophile sont possibles, selon les groupes fonctionnels présents.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants.
Réduction : Borohydrure de sodium, hydrure de lithium aluminium et autres agents réducteurs.
Substitution : Divers nucléophiles et électrophiles, selon la substitution souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools.
Applications de la recherche scientifique
6-{3-[(2-Méthylpyridin-4-yl)oxy]azétidine-1-carbonyl}-1,3-benzothiazole a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 6-{3-[(2-Méthylpyridin-4-yl)oxy]azétidine-1-carbonyl}-1,3-benzothiazole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le noyau benzothiazole est connu pour interagir avec diverses enzymes et récepteurs, inhibant ou activant potentiellement leurs fonctions. Le cycle azétidine peut également contribuer à l'activité globale du composé en améliorant son affinité de liaison et sa spécificité.
Applications De Recherche Scientifique
6-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The benzothiazole core is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The azetidine ring may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-(3-(6-Méthylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline
- 1-Méthyl-4-phényl-1,2,3,6-tétrahydropyridine
- 3-(2-Méthylpyridin-4-yl)propan-1-ol
Unicité
6-{3-[(2-Méthylpyridin-4-yl)oxy]azétidine-1-carbonyl}-1,3-benzothiazole se distingue par sa combinaison unique d'un noyau benzothiazole et d'un cycle azétidine. Cette disposition structurale confère un ensemble distinct de propriétés chimiques et biologiques qui ne sont pas couramment trouvées dans d'autres composés.
Propriétés
Formule moléculaire |
C17H15N3O2S |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
1,3-benzothiazol-6-yl-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]methanone |
InChI |
InChI=1S/C17H15N3O2S/c1-11-6-13(4-5-18-11)22-14-8-20(9-14)17(21)12-2-3-15-16(7-12)23-10-19-15/h2-7,10,14H,8-9H2,1H3 |
Clé InChI |
VDHKVQFYGSUGQY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1)OC2CN(C2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B12275118.png)
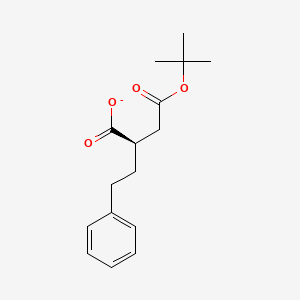

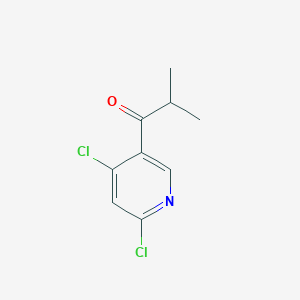
![1-Azabicyclo[2.2.2]octane-3-carbonitrile,(3S)-(9ci)](/img/structure/B12275148.png)
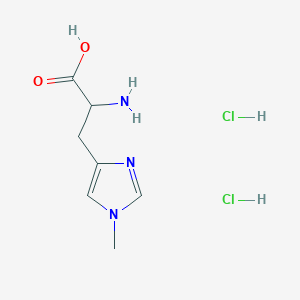
![2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12275158.png)
![Ethanone, 2-bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]-](/img/structure/B12275165.png)
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid](/img/structure/B12275166.png)
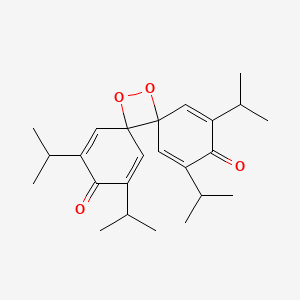

![methyl 3-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzoate](/img/structure/B12275184.png)
![1H-Pyrrolo[2,3-c]pyridine, 4-chloro-2-iodo-](/img/structure/B12275186.png)
